Lipophilicity (LogP) Differentiation: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Regioisomers
The 3-pyridyl regioisomer (target compound) exhibits substantially lower lipophilicity (LogP = −2.69) compared to the 2-pyridyl regioisomer (LogP = 0.866), representing a LogP difference of approximately 3.56 log units—or roughly a 3,600-fold difference in octanol–water partition coefficient . The 4-pyridyl regioisomer has a comparable LogP to the 3-pyridyl isomer (LogP ≈ −2.69), but differs in hydrogen-bond directionality due to the para-nitrogen placement [1]. This pronounced lipophilicity gradient between the 3-pyridyl and 2-pyridyl isomers translates into divergent permeability, aqueous solubility, and protein-binding profiles that directly impact biological assay outcomes and pharmacokinetic behavior.
| Evidence Dimension | LogP (octanol–water partition coefficient; computed/predicted) |
|---|---|
| Target Compound Data | LogP = −2.69 (2-Amino-2-(3-pyridyl)acetic acid hydrochloride; Fluorochem computed value) |
| Comparator Or Baseline | LogP = 0.866 for 2-amino-2-(pyridin-2-yl)acetic acid (2-pyridyl regioisomer; Chemsrc predicted); LogP = −2.69 for 2-amino-2-(pyridin-4-yl)acetic acid (4-pyridyl regioisomer; Chembase computed) |
| Quantified Difference | ΔLogP (3-pyridyl vs. 2-pyridyl) ≈ −3.56 log units (~3,600-fold difference in partition coefficient); ΔLogP (3-pyridyl vs. 4-pyridyl) ≈ 0 (similar lipophilicity, but distinct H-bond geometry) |
| Conditions | Computed/predicted LogP values from vendor databases and Chembase; consistent trend across multiple computational methods |
Why This Matters
A 3,600-fold difference in predicted partitioning between the 3-pyridyl and 2-pyridyl regioisomers means they are not interchangeable for any application where membrane permeability, aqueous solubility, or non-specific binding affects experimental outcome—including cell-based assays, in vivo studies, and chromatographic method development.
- [1] Chembase. 2-Amino-2-(pyridin-4-yl)acetic acid. CAS 53339-65-4. LogP: −2.6922586, LogD (pH 7.4): −2.7135303. View Source
